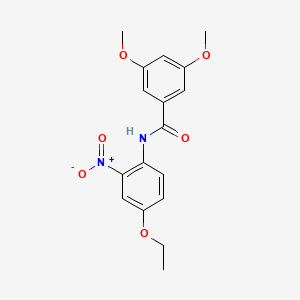
N-(4-ethoxy-2-nitrophenyl)-3,5-dimethoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-ethoxy-2-nitrophenyl)-3,5-dimethoxybenzamide, also known as ENBDM, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of nitroaromatics and has a molecular weight of 340.36 g/mol. In
Mécanisme D'action
The exact mechanism of action of N-(4-ethoxy-2-nitrophenyl)-3,5-dimethoxybenzamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes that are crucial for cancer cell survival. Specifically, N-(4-ethoxy-2-nitrophenyl)-3,5-dimethoxybenzamide has been shown to inhibit the activity of topoisomerase II, which is an enzyme that is necessary for DNA replication and cell division in cancer cells. By inhibiting this enzyme, N-(4-ethoxy-2-nitrophenyl)-3,5-dimethoxybenzamide can prevent cancer cells from proliferating and induce apoptosis.
Biochemical and Physiological Effects
N-(4-ethoxy-2-nitrophenyl)-3,5-dimethoxybenzamide has been shown to have a number of biochemical and physiological effects in vitro. In addition to its anti-proliferative and pro-apoptotic effects, N-(4-ethoxy-2-nitrophenyl)-3,5-dimethoxybenzamide has been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed to supply nutrients to cancer cells. N-(4-ethoxy-2-nitrophenyl)-3,5-dimethoxybenzamide has also been shown to inhibit the expression of certain genes that are involved in cancer cell survival and proliferation.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-ethoxy-2-nitrophenyl)-3,5-dimethoxybenzamide has several advantages for lab experiments. It is relatively easy to synthesize and is readily available in large quantities. N-(4-ethoxy-2-nitrophenyl)-3,5-dimethoxybenzamide is also stable under a range of conditions and can be stored for extended periods of time. However, one limitation of N-(4-ethoxy-2-nitrophenyl)-3,5-dimethoxybenzamide is that it is highly toxic and must be handled with care. Additionally, N-(4-ethoxy-2-nitrophenyl)-3,5-dimethoxybenzamide has poor solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for research on N-(4-ethoxy-2-nitrophenyl)-3,5-dimethoxybenzamide. One area of interest is the development of analogs of N-(4-ethoxy-2-nitrophenyl)-3,5-dimethoxybenzamide that may have improved pharmacological properties. Another area of interest is the investigation of the potential use of N-(4-ethoxy-2-nitrophenyl)-3,5-dimethoxybenzamide in combination with other chemotherapeutic agents to enhance their efficacy. Additionally, further studies are needed to elucidate the exact mechanism of action of N-(4-ethoxy-2-nitrophenyl)-3,5-dimethoxybenzamide and to determine its potential use in the treatment of other diseases beyond cancer.
Méthodes De Synthèse
N-(4-ethoxy-2-nitrophenyl)-3,5-dimethoxybenzamide can be synthesized by the reaction of 3,5-dimethoxybenzoic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with 4-ethoxy-2-nitroaniline. The final product is obtained by the reaction of the resulting amide with sodium hydride in dimethylformamide.
Applications De Recherche Scientifique
N-(4-ethoxy-2-nitrophenyl)-3,5-dimethoxybenzamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer. It has been found to exhibit potent anti-proliferative effects against a range of cancer cell lines, including breast, lung, and colon cancer cells. N-(4-ethoxy-2-nitrophenyl)-3,5-dimethoxybenzamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells, which is a desirable effect for cancer treatment.
Propriétés
IUPAC Name |
N-(4-ethoxy-2-nitrophenyl)-3,5-dimethoxybenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O6/c1-4-25-12-5-6-15(16(10-12)19(21)22)18-17(20)11-7-13(23-2)9-14(8-11)24-3/h5-10H,4H2,1-3H3,(H,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCGOYYGWEDOKJZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)NC(=O)C2=CC(=CC(=C2)OC)OC)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-ethoxy-2-nitrophenyl)-3,5-dimethoxybenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

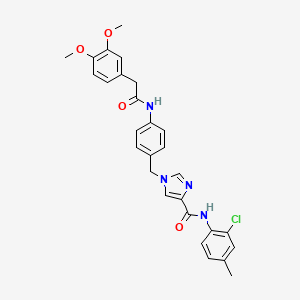
![N-(benzo[d]thiazol-5-yl)-3-(naphthalen-2-yl)propanethioamide](/img/structure/B2389303.png)
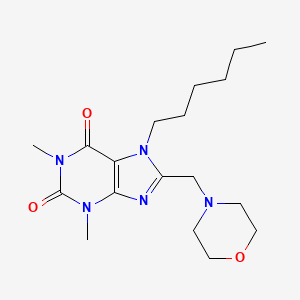
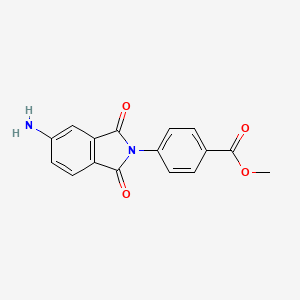
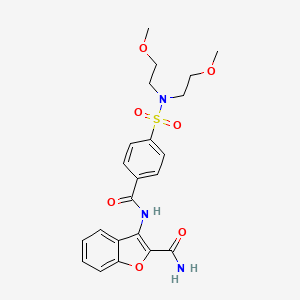
![[2-(4-Acetylanilino)-2-oxoethyl] 2-chloropyridine-3-carboxylate](/img/structure/B2389309.png)
![1-Methyl-4,8-dioxa-1,10-diazaspiro[5.5]undecane](/img/structure/B2389310.png)

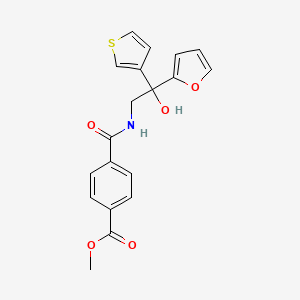
![2-[(4-Nitrophenyl)methylsulfanyl]-5-(3-piperidin-1-ylsulfonylphenyl)-1,3,4-oxadiazole](/img/structure/B2389314.png)

![3-(2-ethoxyethyl)-8-(4-ethoxyphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2389316.png)

![2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(4-sulfamoylphenyl)acetamide](/img/structure/B2389318.png)